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Compound of Interest

Compound Name: beta-Lysine

Cat. No.: B1680149

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties,
biosynthesis, and analysis of beta-lysine (3-lysine). It is intended for a technical audience and
includes detailed experimental protocols and pathway visualizations to support research and
development activities.

Chemical Structure and Properties

B-Lysine is a non-proteinogenic amino acid, meaning it is not one of the 22 amino acids found
in the genetic code for protein synthesis. It is an isomer of the common proteinogenic amino
acid a-lysine.

Nomenclature and Identification

The systematic IUPAC name for B-lysine is 3,6-diaminohexanoic acid.[1] It is distinguished from
a-lysine (2,6-diaminohexanoic acid) by the position of the amino group on the carbon backbone
relative to the carboxyl group. In B-lysine, the amino group is attached to the beta-carbon (C3),
whereas in a-lysine, it is on the alpha-carbon (C2).
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Identifier Value

IUPAC Name 3,6-diaminohexanoic acid[1]
Synonyms B-Lysine, 3,6-Diaminohexanoate[2]
Molecular Formula CeH14N202[1][2]

CAS Number 4299-56-3 (for the racemic mixture)[2]
PubChem CID 392[1]

Molecular Structure and Stereoisomers

B-Lysine possesses a chiral center at the C3 carbon, giving rise to two enantiomers: (3S)-3,6-
diaminohexanoic acid and (3R)-3,6-diaminohexanoic acid. The stereochemistry is crucial for its
biological activity and enzymatic synthesis.[3][4] For instance, the enzyme lysine 2,3-
aminomutase from Clostridium subterminale specifically produces the (S)-stereoisomer.[5]
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Caption: 2D structures of the (3S) and (3R) enantiomers of B-lysine.

Zwitterionic Form

Like other amino acids, B-lysine exists predominantly as a zwitterion in aqueous solutions at
physiological pH (around 7.4).[6] In this form, the acidic carboxyl group (-COOH) deprotonates
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to become a carboxylate group (-COO~), and the more basic amino groups (-NHz) protonate to
form ammonium groups (-NHs*). The overall molecule is electrically neutral.[7]

Zwitterionic Equilibrium of B-Lysine
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Caption: pH-dependent ionization states of 3-lysine.

Physicochemical and Structural Data

The following tables summarize key quantitative data for 3-lysine.

Table 1: Physicochemical Properties
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Property Value Reference(s)
Molecular Weight 146.19 g/mol [1]
Exact Mass 146.105527694 Da [1]
pKai (a-carboxyl) ~4.25 [8]
pKaz (B-amino) ~10.71 [8]
pKas (e-amino) ~10.04 [8]
XLogP3 -3.7 [1]

| Topological Polar Surface Area | 89.3 A2 |[1] |

Table 2: Estimated Molecular Geometry Note: Experimentally determined bond lengths and

angles for B-lysine are not readily available. The following are standard values for similar

chemical environments in amino acids and peptides.

Bond/Angle Type Average Value Reference(s)
c-c Single Bond 1.52 A [9]

C-N Single Bond 1.47 A [10]

c=0 Carbonyl Double 105 A (10]

Bond

Cc-0 Carbonyl Single Bond  1.32 A [11]

N-H Amine 1.01 A [9]

C-H Alkane 1.09 A [9]

N-C-C Angle ~110° [9]

| C-C-C | Angle | ~112° |[9] |

Biosynthesis and Biological Role
Enzymatic Synthesis via Lysine 2,3-Aminomutase
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B-Lysine is synthesized in certain bacteria, such as Clostridium subterminale, from a-lysine
through an intramolecular rearrangement catalyzed by the enzyme Lysine 2,3-aminomutase
(LAM).[1][3] This enzyme is a member of the radical S-Adenosylmethionine (SAM) superfamily.
[1] The reaction mechanism involves the interchange of the amino group from the C2 position
of a-lysine with a hydrogen atom from the C3 position.[3][4]

The catalytic cycle requires several cofactors:

S-Adenosylmethionine (SAM): Generates a 5'-deoxyadenosyl radical to initiate the reaction.

[1]

[4Fe-4S] Cluster: Essential for the reductive cleavage of SAM to form the radical.[1]

Pyridoxal Phosphate (PLP): Binds to the lysine substrate, forming a Schiff base that
stabilizes radical intermediates.[1]

Zinc (Zn?*): Plays a structural role in the enzyme.[1]
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Caption: Biosynthetic pathway of 3-lysine from a-lysine via Lysine 2,3-aminomutase.

Biological Function
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B-Lysine and its derivatives serve various biological functions. In certain methanogenic
archaea, Ne-acetyl--lysine acts as a compatible solute, accumulating in the cytoplasm to
protect cells from osmotic stress in high-salinity environments.[12] Furthermore, polymers of
lysine, such as g-poly-L-lysine, exhibit potent antimicrobial activity.[13][14] The cationic nature
of these molecules allows them to interact with and disrupt the negatively charged bacterial cell
membranes, leading to cell lysis.[13] While the direct antibacterial action of monomeric (3-lysine
is less documented, it is a key component of these larger antimicrobial structures.

Experimental Protocols
Fermentative Production of B-Lysine

B-Lysine can be produced by cultivating recombinant microorganisms engineered to
overexpress the lysine 2,3-aminomutase gene.[15]

Methodology:

» Strain Construction: A suitable host organism (e.g., Escherichia coli or Corynebacterium
glutamicum) is genetically engineered. This involves introducing and deregulating the gene
for lysine 2,3-aminomutase (e.g., kamA). To increase the precursor pool, genes in the a-
lysine biosynthetic pathway (e.g., aspartokinase, dihydrodipicolinate synthase) may also be
deregulated.[15]

o Culture Conditions: The recombinant microorganism is cultivated in a suitable fermentation
medium rich in carbon sources (e.g., glucose), nitrogen sources, and essential minerals. The
culture is maintained at an optimal temperature and pH for growth and enzyme activity.

 Induction: Expression of the aminomutase gene is induced at an appropriate point during
cultivation, often by adding an inducer like IPTG if an inducible promoter is used.

e Harvesting and Extraction: After a sufficient fermentation period, the cells are harvested. The
B-lysine product, which may be present in the culture supernatant or within the cells, is then
separated from the biomass.

 Purification: The crude extract is purified using techniques such as ion-exchange
chromatography and crystallization to isolate pure B-lysine.
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Analysis by High-Performance Liquid Chromatography
(HPLC)

HPLC is a robust method for separating and quantifying 3-lysine, particularly from its isomer a-
lysine.[16]

Methodology:
o Sample Preparation and Derivatization:
o Prepare aqueous samples containing the amino acids.

o To enhance detection by UV or fluorescence detectors, derivatize the primary amino
groups. A common reagent is ortho-phthalaldehyde (OPA) in the presence of a thiol (e.g.,
mercaptoethanol), which rapidly forms a highly fluorescent isoindole derivative.[16]

o Chromatographic Conditions:
o Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 pym particle size).
o Mobile Phase A: Aqueous buffer (e.g., 20 mM sodium acetate, pH 4.5).[17]
o Mobile Phase B: Organic solvent (e.g., Methanol or Acetonitrile).[17]

o Gradient Elution: Start with a low percentage of Mobile Phase B, and create a linear
gradient to increase the organic content over the run. This will effectively separate the
more polar non-derivatized components from the hydrophobic OPA-derivatives of the
amino acids. A typical gradient might run from 5% to 70% B over 20 minutes.

o Flow Rate: 1.0 mL/min.

o Detection: Fluorescence detector (Excitation: ~340 nm, Emission: ~450 nm) for OPA
derivatives.

e Quantification:

o Run a series of known concentrations of a 3-lysine standard to generate a calibration
curve.
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o Integrate the peak area corresponding to the 3-lysine derivative in the sample
chromatogram and quantify the concentration using the calibration curve.
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Caption: General workflow for the HPLC analysis of 3-lysine.

Analysis by Nuclear Magnetic Resonance (NMR)
Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural identification of 3-
lysine.
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Methodology:
e Sample Preparation:

o Dissolve 5-10 mg of the purified B-lysine sample in 0.5-0.6 mL of a deuterated solvent,
typically deuterium oxide (D20), as it readily dissolves amino acids and exchanges with
labile protons (-NHz, -COOH), simplifying the spectrum.

o Transfer the solution to a standard 5 mm NMR tube.
o Data Acquisition:

o Acquire a one-dimensional (1D) *H NMR spectrum. This will show distinct signals for the
protons on the carbon backbone.

o Acquire a 1D 13C NMR spectrum to identify the chemical environments of the six carbon
atoms.

o For complete structural assignment, acquire two-dimensional (2D) spectra:

» COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (i.e.,
on adjacent carbons).

» HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the
carbon atom it is directly attached to.

» HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that
are separated by two or three bonds, which is crucial for piecing together the molecular
structure.

o Spectral Interpretation:

o Assign the peaks in the spectra based on their chemical shifts, coupling patterns (for H),
and correlations in the 2D spectra to confirm the 3,6-diaminohexanoic acid structure. The
chemical shifts will differ significantly from those of a-lysine, providing a clear method of
differentiation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Lysine 2,3-aminomutase - Wikipedia [en.wikipedia.org]
2. researchgate.net [researchgate.net]

3. Lysine 2,3-aminomutase. Support for a mechanism of hydrogen transfer involving S-
adenosylmethionine - PubMed [pubmed.ncbi.nim.nih.gov]

4. researchgate.net [researchgate.net]

5. CN103739507A - Preparation method of beta-crystal-form lysine hydrochloride - Google
Patents [patents.google.com]

6. Ch27 pKa and pl values [chem.ucalgary.ca]

7. semanticscholar.org [semanticscholar.org]

8. ModelSEED [modelseed.org]

9. Density Functional Calculations for Amino Acids [itp.uni-frankfurt.de]
10. ruppweb.org [ruppweb.org]

11. andrewlienhard.io [andrewlienhard.io]

12. Lysine-2,3-aminomutase and beta-lysine acetyltransferase genes of methanogenic
archaea are salt induced and are essential for the biosynthesis of Nepsilon-acetyl-beta-
lysine and growth at high salinity - PubMed [pubmed.ncbi.nim.nih.gov]

13. The Antimicrobial Mechanism of Action of Epsilon-Poly-I-Lysine - PMC
[pmc.ncbi.nlm.nih.gov]

14. ANTIMICROBIAL ACTION OF &-POLY-L-LYSINE [jstage.jst.go.jp]

15. US20090029425A1 - Process for the production of beta-lysine - Google Patents
[patents.google.com]

16. Separation by high-performance liquid chromatography of alpha- and beta-amino acids:
application to assays of lysine 2,3-aminomutase and leucine 2,3-aminomutase - PubMed
[pubmed.ncbi.nim.nih.gov]

17. mdpi.com [mdpi.com]

© 2025 BenchChem. All rights reserved. 11/12 Tech Support


https://www.benchchem.com/product/b1680149?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/Lysine_2,3-aminomutase
https://www.researchgate.net/figure/Radical-mechanism-in-the-reaction-of-lysine-2-3-aminomutase_fig5_273387723
https://pubmed.ncbi.nlm.nih.gov/2492274/
https://pubmed.ncbi.nlm.nih.gov/2492274/
https://www.researchgate.net/publication/348270278_Lysine_23-Aminomutase
https://patents.google.com/patent/CN103739507A/en
https://patents.google.com/patent/CN103739507A/en
https://www.chem.ucalgary.ca/courses/350/Carey5th/Ch27/ch27-1-4-2.html
https://www.semanticscholar.org/paper/Combination-effect-of-epsilon-poly-L-lysine-and-Sundaran-Kok/8b0767e4d1324c325256631824a5a89fa17429ae
https://modelseed.org/biochem/compounds/cpd00840
https://itp.uni-frankfurt.de/~engel/amino.html
https://www.ruppweb.org/Xray/tutorial/protein_structure.htm
https://andrewlienhard.io/biochem2-1-2/
https://pubmed.ncbi.nlm.nih.gov/14532061/
https://pubmed.ncbi.nlm.nih.gov/14532061/
https://pubmed.ncbi.nlm.nih.gov/14532061/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4249222/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4249222/
https://www.jstage.jst.go.jp/article/antibiotics1968/37/11/37_11_1449/_article/-char/ja/
https://patents.google.com/patent/US20090029425A1/en
https://patents.google.com/patent/US20090029425A1/en
https://pubmed.ncbi.nlm.nih.gov/3382007/
https://pubmed.ncbi.nlm.nih.gov/3382007/
https://pubmed.ncbi.nlm.nih.gov/3382007/
https://www.mdpi.com/1420-3049/26/14/4173
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1680149?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

 To cite this document: BenchChem. [An In-depth Technical Guide to the Structure and
Function of B-Lysine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1680149#what-is-the-structure-of-beta-lysine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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